molecular formula C16H23N3O8 B1139903 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide CAS No. 350508-29-1

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide

Cat. No.: B1139903
CAS No.: 350508-29-1
M. Wt: 385.37 g/mol
InChI Key: VSVYJUYJFLYYSI-UHFFFAOYSA-N
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Description

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide is a derivative of a nitrosamine compound. Nitrosamines are a class of chemical compounds that are known for their carcinogenic properties. This particular compound is a glucuronide conjugate, which means it is a product of the body’s process to make substances more water-soluble for excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide typically involves the glucuronidation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) in the liver. The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate.

Industrial Production Methods

Industrial production of this compound would likely involve biotechnological methods, utilizing microbial or enzymatic systems to achieve the glucuronidation process efficiently. This approach ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of more reactive intermediates.

    Reduction: Reduction reactions may convert the nitroso group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide is primarily studied in the context of its role as a biomarker for exposure to tobacco-specific nitrosamines. It is used in:

    Chemistry: Studying the metabolic pathways of nitrosamines.

    Biology: Investigating the detoxification processes in the body.

    Medicine: Assessing the risk of cancer in individuals exposed to tobacco smoke.

    Industry: Monitoring and controlling the levels of nitrosamines in consumer products.

Mechanism of Action

The compound exerts its effects through its role as a detoxification product. The glucuronidation process makes the parent nitrosamine more water-soluble, facilitating its excretion from the body. This process involves the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to the nitrosamine.

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosopyrrolidine (NPYR)
  • N-Nitrosodiethylamine (NDEA)

Uniqueness

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide is unique due to its specific structure and its role as a detoxification product. Unlike other nitrosamines, it is a glucuronide conjugate, which highlights its importance in the body’s metabolic processes.

Properties

CAS No.

350508-29-1

Molecular Formula

C16H23N3O8

Molecular Weight

385.37 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate

InChI

InChI=1S/C16H23N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,10-15,20-23H,3,5-6H2,1H3

InChI Key

VSVYJUYJFLYYSI-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC(C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)O)N=O

Synonyms

1-β-D-Glucopyranuronosyl-3-[1-hydroxy-4-(methylnitrosoamino)butyl]pyridinium Inner Salt;  NNAL-N-β-D-Glucuronide; 

Origin of Product

United States

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